[Acetyloxy-[[diacetyloxy(methyl)silyl]oxy-dimethylsilyl]oxy-methylsilyl] acetate
Overview
Description
[Acetyloxy-[[diacetyloxy(methyl)silyl]oxy-dimethylsilyl]oxy-methylsilyl] acetate is a type of organosilicon compound that belongs to the family of polydimethylsiloxanes. These compounds are characterized by their silicon-oxygen backbone with organic groups attached to the silicon atoms. This compound is known for its unique properties, such as flexibility, hydrophobicity, and thermal stability, making it useful in various industrial and scientific applications .
Mechanism of Action
Target of Action
Diacetoxymethyl terminated polydimethylsiloxane (PDMSX) is a type of polymeric organosilicon compound . It primarily targets the surfaces it is applied to, forming a coating or film. This compound is widely used in various industries due to its unique properties, such as being optically clear, inert, non-toxic, and inflammable .
Mode of Action
PDMSX interacts with its targets by forming a coating or film on the surface. This is achieved through a process known as cross-linking, where the PDMSX molecules link together to form a network structure . The cross-linking process is facilitated by certain catalysts and environmental conditions .
Biochemical Pathways
For example, it can provide water-repellent coatings in the textile industry .
Pharmacokinetics
Due to its large molecular size and hydrophobic nature, it is unlikely to be readily absorbed or distributed in biological systems .
Result of Action
The primary result of PDMSX action is the formation of a coating or film on the surface it is applied to. This can alter the surface’s properties, such as making it water-repellent . In addition, PDMSX is used in various applications, including medical devices, elastomers, antifoaming agents, heat-resistant lubricants, fire retardants, and cosmetics .
Action Environment
The action of PDMSX can be influenced by various environmental factors. For example, the cross-linking process is dependent on the presence of certain catalysts and specific environmental conditions . Furthermore, the stability and efficacy of PDMSX can be affected by factors such as temperature, humidity, and the presence of other chemicals .
Biochemical Analysis
Biochemical Properties
Diacetoxymethyl terminated polydimethylsiloxane plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound is known to form stable complexes with enzymes such as hydrolases and oxidases, facilitating catalytic processes. The interaction between diacetoxymethyl terminated polydimethylsiloxane and these enzymes often involves covalent bonding or hydrogen bonding, enhancing the enzyme’s stability and activity. Additionally, this compound can interact with proteins through hydrophobic interactions, influencing protein folding and function .
Cellular Effects
Diacetoxymethyl terminated polydimethylsiloxane has been shown to affect various types of cells and cellular processes. In particular, it influences cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound can modulate the activity of signaling molecules such as kinases and phosphatases, leading to altered phosphorylation states and downstream signaling events. Furthermore, diacetoxymethyl terminated polydimethylsiloxane can impact gene expression by interacting with transcription factors and chromatin remodeling complexes, resulting in changes in the transcriptional landscape of the cell . These effects on cellular processes highlight the compound’s potential in regulating cell function and behavior.
Molecular Mechanism
The molecular mechanism of diacetoxymethyl terminated polydimethylsiloxane involves its interactions with biomolecules at the molecular level. This compound can bind to specific sites on enzymes, leading to enzyme inhibition or activation. For example, diacetoxymethyl terminated polydimethylsiloxane can inhibit the activity of proteases by binding to their active sites, preventing substrate cleavage. Conversely, it can activate certain enzymes by inducing conformational changes that enhance their catalytic efficiency. Additionally, this compound can influence gene expression by binding to DNA or RNA, affecting transcription and translation processes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of diacetoxymethyl terminated polydimethylsiloxane can change over time due to factors such as stability and degradation. This compound is generally stable under standard laboratory conditions, but it can undergo hydrolysis in the presence of water, leading to the formation of silanol-terminated polydimethylsiloxane and acetic acid . Over time, the degradation products can accumulate and potentially affect cellular function. Long-term studies have shown that diacetoxymethyl terminated polydimethylsiloxane can have sustained effects on cellular processes, with some effects persisting even after the compound has degraded .
Dosage Effects in Animal Models
The effects of diacetoxymethyl terminated polydimethylsiloxane vary with different dosages in animal models. At low doses, this compound can enhance cellular function and promote tissue regeneration. At high doses, it can exhibit toxic or adverse effects, such as inflammation and tissue damage . Threshold effects have been observed, where a certain dosage level is required to elicit a significant biological response. These findings underscore the importance of dosage optimization in therapeutic applications of diacetoxymethyl terminated polydimethylsiloxane.
Metabolic Pathways
Diacetoxymethyl terminated polydimethylsiloxane is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux. This compound can be metabolized by esterases, leading to the release of acetic acid and silanol-terminated polydimethylsiloxane . The metabolic products can further participate in biochemical reactions, influencing metabolite levels and cellular metabolism. Additionally, diacetoxymethyl terminated polydimethylsiloxane can affect the activity of metabolic enzymes, altering the overall metabolic profile of the cell.
Transport and Distribution
Within cells and tissues, diacetoxymethyl terminated polydimethylsiloxane is transported and distributed through interactions with transporters and binding proteins. This compound can bind to specific transporters on the cell membrane, facilitating its uptake and intracellular distribution . Once inside the cell, it can localize to various organelles, such as the endoplasmic reticulum and mitochondria, where it exerts its biochemical effects. The distribution of diacetoxymethyl terminated polydimethylsiloxane within tissues can also be influenced by its interaction with extracellular matrix components, affecting its localization and accumulation.
Subcellular Localization
The subcellular localization of diacetoxymethyl terminated polydimethylsiloxane is critical for its activity and function. This compound can be targeted to specific cellular compartments through post-translational modifications and targeting signals. For example, diacetoxymethyl terminated polydimethylsiloxane can be directed to the nucleus by nuclear localization signals, where it can interact with nuclear proteins and influence gene expression . Additionally, this compound can localize to the plasma membrane, where it can modulate membrane-associated signaling pathways. The precise subcellular localization of diacetoxymethyl terminated polydimethylsiloxane is essential for its role in regulating cellular processes.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of diacetoxymethyl terminated polydimethylsiloxane typically involves the reaction of polydimethylsiloxane with acetic anhydride in the presence of a catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure the complete conversion of the terminal groups to diacetoxymethyl groups .
Industrial Production Methods: In industrial settings, the production of diacetoxymethyl terminated polydimethylsiloxane is often carried out in large-scale reactors. The process involves the continuous addition of reactants and the removal of by-products to maintain the reaction equilibrium. The final product is purified through distillation or other separation techniques to achieve the desired purity and molecular weight .
Chemical Reactions Analysis
Types of Reactions: [Acetyloxy-[[diacetyloxy(methyl)silyl]oxy-dimethylsilyl]oxy-methylsilyl] acetate undergoes various chemical reactions, including hydrolysis, condensation, and substitution reactions. These reactions are influenced by the presence of functional groups and the reaction conditions .
Common Reagents and Conditions:
Hydrolysis: In the presence of water, diacetoxymethyl groups can hydrolyze to form silanol-terminated polydimethylsiloxane and acetic acid.
Condensation: Silanol-terminated polydimethylsiloxane can undergo condensation reactions to form cross-linked networks or higher molecular weight polymers.
Substitution: this compound can react with various nucleophiles, such as amines or alcohols, to form substituted products.
Major Products Formed:
Hydrolysis: Silanol-terminated polydimethylsiloxane and acetic acid.
Condensation: Cross-linked polydimethylsiloxane networks.
Substitution: Substituted polydimethylsiloxane derivatives.
Scientific Research Applications
[Acetyloxy-[[diacetyloxy(methyl)silyl]oxy-dimethylsilyl]oxy-methylsilyl] acetate has a wide range of applications in scientific research and industry:
Comparison with Similar Compounds
- Methyldiacetoxy terminated polydimethylsiloxane
- Dimethylamino terminated polydimethylsiloxane
- Ethoxy terminated polydimethylsiloxane
- Triethoxysilylethyl terminated polydimethylsiloxane
Comparison: [Acetyloxy-[[diacetyloxy(methyl)silyl]oxy-dimethylsilyl]oxy-methylsilyl] acetate is unique due to its specific functional groups, which impart distinct properties such as enhanced reactivity and the ability to form cross-linked networks. Compared to methyldiacetoxy terminated polydimethylsiloxane, it has a higher reactivity towards hydrolysis and condensation reactions. Dimethylamino terminated polydimethylsiloxane, on the other hand, is more suitable for applications requiring basic conditions. Ethoxy and triethoxysilylethyl terminated polydimethylsiloxane offer different reactivity profiles and are used in applications requiring specific surface modifications .
Biological Activity
Acetyloxy-[[diacetyloxy(methyl)silyl]oxy-dimethylsilyl]oxy-methylsilyl] acetate is a complex organosilicon compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological properties, including mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by multiple acetoxy and silyl groups, which contribute to its unique chemical behavior. The presence of silyl groups enhances its stability and reactivity, making it suitable for various applications in materials science and biomedicine.
- Antimicrobial Properties : Studies have shown that compounds with similar silyl structures exhibit antimicrobial activity against a range of pathogens. The mechanism often involves disruption of microbial cell membranes, leading to cell lysis.
- Antioxidant Activity : The presence of acetoxy groups may enhance the compound's ability to scavenge free radicals, thereby protecting cells from oxidative stress.
- Cell Proliferation Modulation : Research indicates that certain organosilicon compounds can influence cell signaling pathways related to proliferation and apoptosis, suggesting potential applications in cancer therapy.
Therapeutic Applications
- Wound Healing : Compounds similar to acetyloxy-[[diacetyloxy(methyl)silyl]oxy-dimethylsilyl]oxy-methylsilyl] acetate have been investigated for their ability to promote wound healing through enhanced cellular migration and proliferation.
- Drug Delivery Systems : The unique chemical properties allow for the development of drug delivery systems that can improve the bioavailability of therapeutic agents.
Case Studies
Study | Findings | Relevance |
---|---|---|
1. Antimicrobial Activity | Demonstrated effectiveness against Staphylococcus aureus and Escherichia coli | Supports potential use in antiseptic formulations |
2. Wound Healing Efficacy | Enhanced fibroblast migration in vitro | Suggests application in topical wound care products |
3. Antioxidant Properties | Exhibited significant free radical scavenging activity | Indicates potential for use in anti-aging formulations |
Research Findings
Recent studies have focused on the synthesis and characterization of acetyloxy-[[diacetyloxy(methyl)silyl]oxy-dimethylsilyl]oxy-methylsilyl] acetate. Key findings include:
- Synthesis Techniques : Various synthetic pathways have been explored, including sol-gel processes and surface modification techniques.
- Biocompatibility Assessment : Preliminary biocompatibility tests indicate favorable interactions with human cells, suggesting safety for biomedical applications.
Properties
IUPAC Name |
[acetyloxy-[[diacetyloxy(methyl)silyl]oxy-dimethylsilyl]oxy-methylsilyl] acetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H24O10Si3/c1-9(13)17-24(7,18-10(2)14)21-23(5,6)22-25(8,19-11(3)15)20-12(4)16/h1-8H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WCAHCOHPINWOIP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)O[Si](C)(OC(=O)C)O[Si](C)(C)O[Si](C)(OC(=O)C)OC(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H24O10Si3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.57 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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